molecular formula C17H30O3 B133267 (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester CAS No. 135359-40-9

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester

Cat. No.: B133267
CAS No.: 135359-40-9
M. Wt: 282.4 g/mol
InChI Key: CKASUARKSBQLEP-LFYQSXPISA-N
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Description

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a chemical compound with the molecular formula C17H30O3 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to an octahydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves several steps. The starting materials typically include a suitable indenyl precursor and hexanoic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon .

Scientific Research Applications

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets. The hydroxy group and the indenyl moiety play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is unique due to its specific structural features, including the hydroxy and methyl groups attached to the octahydroindenyl moiety.

Properties

IUPAC Name

methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-15,18H,4-11H2,1-3H3/t12-,13-,14+,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASUARKSBQLEP-LFYQSXPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564199
Record name Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135359-40-9
Record name Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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